molecular formula C19H18N2O3 B2824796 5-Ethoxy-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol CAS No. 850242-43-2

5-Ethoxy-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol

Cat. No.: B2824796
CAS No.: 850242-43-2
M. Wt: 322.364
InChI Key: VYFLFJZMBPKSFZ-UHFFFAOYSA-N
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Description

5-Ethoxy-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol is a complex organic compound that features a pyrimidine ring substituted with an ethoxy group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction conditions such as temperature and solvent, and ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or alkanes .

Scientific Research Applications

5-Ethoxy-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Ethoxy-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could inhibit the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethoxy-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethoxy and methoxy groups on the pyrimidine ring makes it a versatile compound for various applications .

Properties

IUPAC Name

5-ethoxy-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-3-24-13-8-9-15(17(22)10-13)19-16(11-20-12-21-19)14-6-4-5-7-18(14)23-2/h4-12,22H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYFLFJZMBPKSFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=NC=NC=C2C3=CC=CC=C3OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901323626
Record name 5-ethoxy-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901323626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648241
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

850242-43-2
Record name 5-ethoxy-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901323626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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